2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol
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Overview
Description
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is an organic compound with the molecular formula C7H7F3OS. It features a thiophene ring substituted with a trifluoromethyl group and an ethan-1-ol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction is often carried out under controlled temperatures and pressures to ensure the desired substitution on the thiophene ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Similar structure but lacks the trifluoromethyl group.
1-(Thiophen-2-yl)ethan-1-ol: Another thiophene derivative with different substitution patterns.
2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol: Similar but with different positioning of the trifluoromethyl group .
Uniqueness
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol is unique due to:
Trifluoromethyl Group: This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Biological Activity
2-[4-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol, with the CAS number 1862911-95-2, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C7H7F3OS, with a molecular weight of 196.19 g/mol. The trifluoromethyl group attached to the thiophene ring significantly influences the compound's reactivity and biological activity.
Property | Value |
---|---|
CAS Number | 1862911-95-2 |
Molecular Formula | C7H7F3OS |
Molecular Weight | 196.19 g/mol |
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored extensively. Compounds similar to this compound have shown promising results against several cancer cell lines. For instance, IC50 values for related thiourea derivatives ranged from 3 to 14 µM in studies targeting pancreatic and breast cancer cells . This suggests that the trifluoromethyl group may enhance the cytotoxic effects of these compounds.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and neurodegenerative disorders. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, some compounds demonstrated over 70% inhibition at concentrations as low as 10 µg/mL . This indicates that this compound could potentially exhibit similar anti-inflammatory properties.
Case Studies
- Antibacterial Efficacy : A study evaluated several thiophene derivatives for their antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiophene structure significantly influenced antibacterial potency, suggesting that similar modifications could enhance the activity of this compound.
- Cytotoxicity Against Cancer Cell Lines : Research on various thiourea derivatives revealed that those with trifluoromethyl substitutions exhibited lower IC50 values in human leukemia cell lines compared to their non-fluorinated counterparts. This finding underscores the potential for developing effective anticancer agents based on the structure of this compound.
Properties
Molecular Formula |
C7H7F3OS |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)thiophen-3-yl]ethanol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6-4-12-3-5(6)1-2-11/h3-4,11H,1-2H2 |
InChI Key |
AMJKOBGCMYTLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)C(F)(F)F)CCO |
Origin of Product |
United States |
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